Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring substituted with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2,4-dichlorophenoxyacetic acid and 4-ethoxyaniline. These intermediates undergo a series of reactions, including acylation, amidation, and esterification, to form the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the complex synthesis process. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide
- Ethyl 3-[2-(2,4-dichlorophenoxy)acetamido]-3-(4-ethoxyphenyl)propanoate
Uniqueness
Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
Molecular Formula |
C24H22Cl2N2O6S |
---|---|
Molecular Weight |
537.4 g/mol |
IUPAC Name |
methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(4-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H22Cl2N2O6S/c1-4-33-16-8-6-15(7-9-16)27-22(30)21-13(2)20(24(31)32-3)23(35-21)28-19(29)12-34-18-10-5-14(25)11-17(18)26/h5-11H,4,12H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
MZMIKXASNOBLDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C |
Origin of Product |
United States |
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